molecular formula C20H12IN3O3 B4989506 3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone

3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B4989506
M. Wt: 469.2 g/mol
InChI Key: ROWRBKLHTRAXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to exhibit antibacterial and antifungal properties by inhibiting the growth and replication of certain microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the study of 3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone. One possible direction is the development of new drugs based on the structure of this compound. Another direction is the study of its potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is a complex process that involves several steps. The most common method for synthesizing this compound is by the reaction of 2-nitrobenzaldehyde with 3-iodoaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with anthranilic acid in the presence of a catalyst such as trifluoroacetic acid to yield the final product.

Scientific Research Applications

3-(3-iodophenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

3-(3-iodophenyl)-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12IN3O3/c21-14-4-3-5-16(12-14)23-19(13-8-10-15(11-9-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWRBKLHTRAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-iodophenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.